Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate
Description
The compound Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate is a heterocyclic molecule featuring a benzo[b]thiophene core substituted with a piperidine-4-carboxamide group and a 4-fluorophenylsulfonyl moiety. Computational tools like SHELX, widely used for crystallographic analysis, may aid in elucidating its 3D structure and intermolecular interactions .
Properties
IUPAC Name |
methyl 3-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-22(27)20-19(17-4-2-3-5-18(17)31-20)24-21(26)14-10-12-25(13-11-14)32(28,29)16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUFCPSUOAQTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Structurally similar 1, 4-disubstituted piperidines have been shown to have high selectivity for resistant plasmodium falciparum, suggesting that this compound may also target the same organism.
Result of Action
Structurally similar 1, 4-disubstituted piperidines have been shown to inhibit the growth of plasmodium falciparum, suggesting that this compound may have similar effects.
Biological Activity
Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate (CAS Number: 923395-91-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 476.5 g/mol. The structure includes a benzo[b]thiophene moiety and a piperidine ring substituted with a 4-fluorophenylsulfonyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN2O5S |
| Molecular Weight | 476.5 g/mol |
| CAS Number | 923395-91-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group enhances the compound's affinity for target proteins, modulating their activity through competitive inhibition or allosteric modulation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that the compound has significant antiproliferative effects on various cancer cell lines. For instance, it has shown efficacy against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating potent cytotoxicity. The presence of the benzothiophene moiety contributes to its anticancer properties by inducing apoptosis in targeted cells .
Antimicrobial Activity
This compound has also been evaluated for its antibacterial properties. Preliminary studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine ring and the substituents on the benzothiophene scaffold significantly influence biological activity. For example:
- Fluorine Substitution : The presence of the fluorine atom on the phenyl ring is critical for enhancing binding affinity to target proteins.
- Sulfonamide Group : This functional group is essential for the compound's interaction with enzymes involved in cancer progression.
Case Studies and Research Findings
- Anticancer Study : A study published in MDPI highlighted that compounds similar to this compound showed significant cytotoxicity against cancer cell lines, supporting its potential as an anticancer agent .
- Antimicrobial Evaluation : Research conducted on related benzothiophene derivatives indicated promising antibacterial activities against Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may exhibit similar effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The evidence highlights compounds with overlapping structural motifs, such as sulfonamide linkages, piperidine rings, and fluorinated aromatic systems. Below is a comparative analysis based on available
Key Observations
Sulfonyl vs. Carboxylate Groups :
- The target compound’s 4-fluorophenylsulfonyl group may enhance metabolic stability compared to carboxylate derivatives like Carboxyterfenadine, which has lower solubility in water (logP = 3.9) . Sulfonyl groups typically improve binding affinity to hydrophobic enzyme pockets.
- In contrast, the methyl ester in the thiophene-chromene hybrid compound (Example 62) contributes to moderate solubility in organic solvents like 1,2-dimethoxyethane .
Fluorinated Aromatic Systems :
- Both the target compound and Example 62 feature fluorinated aromatic rings (4-fluorophenyl and 3-fluorophenyl). Fluorination often increases bioavailability and resistance to oxidative metabolism.
Thermal Stability :
- The thiophene-chromene analog (MP: 227–230°C) demonstrates higher thermal stability than Carboxyterfenadine (MP: ~157°C), likely due to its rigid chromene core and extended π-conjugation .
Research Findings and Limitations
- Synthesis Challenges : The target compound’s piperidine-4-carboxamide linkage may require multi-step synthesis, similar to the Suzuki coupling described for Example 62 using palladium catalysts .
- The fluorinated aromatic system may target CNS receptors, analogous to Carboxyterfenadine’s antihistaminic activity .
Q & A
Q. What synthetic strategies are recommended for constructing the benzo[b]thiophene core in this compound?
The benzo[b]thiophene core can be synthesized via cyclization reactions using thiophenol derivatives and α,β-unsaturated carbonyl compounds. Key steps include:
- Friedel-Crafts alkylation to form the thiophene ring.
- Esterification at position 2 using methyl chloroformate under basic conditions .
- Protection/deprotection strategies for functional groups to avoid side reactions during sulfonylation or amidation .
Methodological Tip: Use palladium-catalyzed cross-coupling reactions for introducing the 4-fluorophenylsulfonyl group to the piperidine moiety, ensuring regioselectivity .
Q. How can the purity of this compound be validated, and what analytical methods are suitable?
- HPLC Analysis : Employ a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to detect impurities at 254 nm .
- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on the sulfonyl group (δ ~3.1–3.3 ppm for SO-linked protons) and benzo[b]thiophene aromatic signals (δ 7.2–8.1 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 459.12 (calculated for CHFNOS) .
Q. What are the solubility characteristics of this compound, and how can they be optimized for in vitro assays?
- Solubility Profile : Poor aqueous solubility due to the lipophilic benzo[b]thiophene and 4-fluorophenyl groups.
- Optimization Strategies :
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Adjust buffer pH to 6.5–7.4 to enhance ionization of the carboxylate group .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell-based assays be systematically addressed?
- Experimental Variables to Control :
- Cell Line Variability : Test across multiple lines (e.g., HEK293, HepG2) to assess target specificity.
- Metabolic Stability : Pre-incubate with liver microsomes to identify metabolite interference .
- Assay Conditions : Standardize ATP levels (via luciferase assays) and incubation times to minimize variability .
- Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and orthogonal assays (e.g., SPR for binding affinity) .
Q. What mechanistic insights explain the role of the 4-fluorophenylsulfonyl group in target binding?
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions with hydrophobic pockets in target proteins (e.g., kinases or GPCRs).
- SAR Studies : Synthesize analogs with substituents like -Cl or -CF at the phenyl ring to evaluate steric/electronic effects. The fluorine atom enhances binding via C-F⋯H-N hydrogen bonds and reduced metabolic oxidation .
- Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) .
Q. How can unexpected reactivity during sulfonylation of the piperidine intermediate be mitigated?
- Reaction Optimization :
- Use milder sulfonylating agents (e.g., 4-fluorophenylsulfonyl chloride in dichloromethane at 0°C).
- Add a scavenger (e.g., DMAP) to sequester excess reagent and prevent over-sulfonylation .
- Byproduct Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates using flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
